molecular formula C21H24F3N5O2 B6451725 6-cyclopropyl-3-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one CAS No. 2549009-00-7

6-cyclopropyl-3-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B6451725
CAS No.: 2549009-00-7
M. Wt: 435.4 g/mol
InChI Key: RQOLFYJUYRMNIM-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound featuring:

  • A 3,4-dihydropyrimidin-4-one core, a scaffold known for its pharmacological relevance in kinase inhibition and receptor modulation .
  • A cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative degradation .
  • A piperidine-linked trifluoromethylpyridine moiety at position 3, introducing steric bulk and electron-withdrawing properties that could optimize target binding .

Properties

IUPAC Name

6-cyclopropyl-3-[2-[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O2/c1-27(20-16(21(22,23)24)5-2-8-25-20)15-4-3-9-28(11-15)19(31)12-29-13-26-17(10-18(29)30)14-6-7-14/h2,5,8,10,13-15H,3-4,6-7,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOLFYJUYRMNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)CN2C=NC(=CC2=O)C3CC3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-cyclopropyl-3-[2-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, particularly its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a dihydropyrimidinone core, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially improving its bioavailability.

Structural Formula

C19H22F3N5O2\text{C}_{19}\text{H}_{22}\text{F}_3\text{N}_5\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its effects on phosphodiesterase (PDE) enzymes, particularly PDE4D , which plays a crucial role in cognitive functions and inflammation regulation. Inhibition of PDE4D can lead to increased levels of cyclic adenosine monophosphate (cAMP), which is vital for various cellular processes including memory consolidation and neuroprotection .

Pharmacological Effects

  • Neuroprotective Effects : The compound has shown promise in preclinical studies for protecting neurons against degeneration associated with diseases such as Alzheimer's and Parkinson's. By inhibiting PDE4D, it may help maintain higher cAMP levels, thus supporting neuronal health and function .
  • Anti-inflammatory Properties : Inhibition of PDE4D also reduces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-17) while promoting anti-inflammatory cytokines (e.g., IL-10). This dual action can be beneficial in treating inflammatory conditions .
  • Anticancer Activity : Emerging research indicates that compounds targeting PDE4D may have potential in cancer therapy, particularly in inhibiting tumor growth and metastasis in cancers such as breast and liver cancer .

Study 1: Neuroprotection in Alzheimer's Disease Models

A study evaluated the effects of the compound on neuronal survival in vitro using cultured hippocampal neurons exposed to amyloid-beta peptides. Results indicated that treatment with the compound significantly reduced neuronal apoptosis compared to control groups, suggesting its potential as a neuroprotective agent.

Study 2: Anti-inflammatory Activity in Animal Models

In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers as measured by ELISA assays. The findings support its therapeutic potential in managing inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionReduces neuronal death in Alzheimer's models
Anti-inflammatoryDecreases pro-inflammatory cytokines
AnticancerInhibits tumor growth in breast cancer models

Table 2: Comparative Analysis with Other Compounds

Compound NamePDE4D InhibitionNeuroprotective EffectAnti-inflammatory Effect
6-Cyclopropyl...YesSignificantModerate
RoflumilastYesModerateHigh
RolipramYesLowModerate

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Key Substituents Functional Impact
Target Compound 3,4-dihydropyrimidin-4-one 6-cyclopropyl, 3-piperidine-trifluoromethylpyridine Enhanced metabolic stability, potential kinase inhibition
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one 8-piperazine-pyridinyl Increased solubility via basic piperazine; possible CNS activity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 4H-pyrido[1,2-a]pyrimidin-4-one Benzisoxazole-piperidine Antipsychotic potential via dopamine receptor modulation

Key Observations :

  • Cyclopropyl vs. Fluorinated Groups : The cyclopropyl group in the target compound may confer greater conformational rigidity compared to fluoro-benzisoxazole derivatives, which rely on halogen bonding .

Piperidine/Piperazine Modifications

Compound Name Piperidine/Piperazine Substituent Functional Role
Target Compound 3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine Enhances lipophilicity and π-π stacking with aromatic residues in binding pockets
N-[(1R,3S)-3-isopropyl-3-(4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine Improves solubility and hydrogen-bonding capacity
6-(3-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine hydrochloride 3-aminopiperidine Introduces basicity for salt formation and improved bioavailability

Key Observations :

  • Methylamino Linkers: The methylamino group in the target compound’s piperidine may reduce steric hindrance compared to bulkier substituents like isopropylcyclopentyl groups .

Research Implications and Hypotheses

  • Pharmacokinetics : The trifluoromethylpyridine and cyclopropyl groups in the target compound may synergistically improve metabolic stability and blood-brain barrier penetration compared to fluoro-benzisoxazole derivatives .
  • Target Selectivity: The dihydropyrimidinone core’s reduced aromaticity could minimize off-target effects relative to fully aromatic pyrido-pyrimidinones .

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